Acryloyl-CoA
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h4,11-13,17-19,23,34-35H,1,5-10H2,2-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17-,18-,19+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POODSGUMUCVRTR-IEXPHMLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acrylyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5776-58-9 | |
| Record name | Acryloyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5776-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acryloyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACRYLOYL-COA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV7BP6Q8B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acrylyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymatic Pathways for Acryloyl Coa Biosynthesis
Acryloyl-CoA Formation via Dehydration Reactions
Dehydration reactions represent a major avenue for this compound biosynthesis. These processes involve the removal of a water molecule from a precursor molecule, catalyzed by specific dehydratases.
Mechanisms of 3-Hydroxypropionyl-CoA Dehydratase Activity
3-Hydroxypropionyl-CoA dehydratase (3HPCD) is a key enzyme that catalyzes the conversion of 3-hydroxypropionyl-CoA to this compound by eliminating a water molecule. asm.orgresearchgate.net This enzyme is a member of the enoyl-CoA hydratase family and plays a crucial role in carbon fixation pathways like the 3-hydroxypropionate (B73278)/4-hydroxybutyrate cycle in some archaea. asm.orgresearchgate.netrcsb.org
The catalytic mechanism of 3HPCD, similar to other enoyl-CoA hydratases, involves specific residues within the active site that facilitate the dehydration process. In Metallosphaera sedula, the enzyme possesses a tightly formed α3 helix near the active site. rcsb.org This structural feature, along with the presence of bulky aromatic residues at the enoyl-group binding site, creates an optimal binding pocket for short-chain 3-hydroxyacyl-CoA substrates. rcsb.org The enzyme from M. sedula has been crystallized, providing detailed structural insights into its function and substrate binding. rcsb.org
Lactoyl-CoA Dehydratase and its Role in this compound Generation
Lactoyl-CoA dehydratase is another critical enzyme that facilitates the formation of this compound, in this case from lactoyl-CoA. ontosight.aiwikipedia.org This enzyme is particularly important in the metabolism of lactate (B86563) and propionate (B1217596) in various microorganisms. ontosight.aiwikipedia.org The reaction involves the dehydration of lactoyl-CoA and is a key step in pathways that utilize these C3 compounds as carbon sources. ontosight.ai
The enzyme belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org Its systematic name is lactoyl-CoA hydro-lyase (this compound-forming). wikipedia.org In Clostridium propionicum, the enzyme is involved in the acrylate (B77674) pathway for converting D-lactic acid to propionic acid and catalyzes the reversible dehydration of Lactoyl-CoA to this compound. uniprot.org
| Enzyme | Substrate | Product | Organism Example |
| 3-Hydroxypropionyl-CoA dehydratase | 3-Hydroxypropionyl-CoA | This compound | Metallosphaera sedula asm.orgrcsb.org |
| Lactoyl-CoA dehydratase | Lactoyl-CoA | This compound | Clostridium propionicum uniprot.org |
Stereochemical Aspects of Dehydration Reactions Yielding this compound
The dehydration reactions leading to this compound exhibit specific stereochemistry. For instance, the dehydration of (R)-lactate in Clostridium propionicum proceeds via a syn-elimination of water from (R)-lactyl-CoA. uniprot.orggenome.jpqmul.ac.uk Similarly, the dehydration of (R)-2-hydroxybutyryl-CoA to crotonyl-CoA, also catalyzed by lactoyl-CoA dehydratase, occurs through a syn-elimination. uniprot.orgqmul.ac.uk
In the context of reductive carboxylation of this compound, the stereochemistry of the reverse reaction provides insight. The enzyme crotonyl-CoA carboxylase/reductase (Ccr) catalyzes the formation of (2S)-methylmalonyl-CoA from this compound, indicating a specific stereochemical course for the addition of the carboxyl group. researchgate.netresearchgate.netnih.govpnas.org
This compound Formation from Other Precursor Metabolites
Besides dehydration, this compound can be synthesized from other metabolic precursors through the action of synthetases or via multi-step enzymatic pathways.
This compound Synthetases and their Substrate Specificities
This compound can be formed through the direct activation of acrylic acid. This reaction is catalyzed by acyl-CoA synthetases in an ATP-dependent manner. For instance, propionate-CoA ligase (PrpE) from Dinoroseobacter shibae can act as an acrylate-CoA ligase to produce this compound. frontiersin.org
Acetyl-coenzyme A synthetase has also been shown to accept acrylic acid as a substrate, although it is a poorer substrate compared to acetic acid. researchgate.net The substrate specificity of these synthetases is crucial for their biological function. Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that convert long-chain free fatty acids into their active acyl-CoA forms, but their specificity for shorter chains like acrylate can vary. nih.gov
Routes from Propionyl-CoA and Related C3 Compounds
This compound is an intermediate in the metabolism of propionyl-CoA in some organisms. patsnap.comresearchgate.net For example, a pathway for the production of acrylic acid from propionyl-CoA has been engineered in Escherichia coli. patsnap.com This involves the conversion of propionyl-CoA to this compound, a reaction that can be catalyzed by enzymes like acyl-CoA oxidase. patsnap.com In Candida rugosa, mutants can produce significant amounts of 3-hydroxypropionic acid from propionate, a pathway that proceeds through this compound. researchgate.net
Another novel biosynthetic route to this compound has been constructed in E. coli starting from β-alanine. researchgate.net This pathway involves the conversion of aspartate to β-alanine, which is then converted to β-alanyl-CoA. researchgate.net Subsequently, β-alanyl-CoA:ammonia (B1221849) lyase transforms β-alanyl-CoA into this compound. researchgate.net
| Precursor | Key Enzyme(s) | Product | Organism/System Example |
| Acrylic Acid | Acyl-CoA Synthetase / Propionate-CoA ligase | This compound | Dinoroseobacter shibae frontiersin.org |
| Propionyl-CoA | Acyl-CoA Oxidase | This compound | Engineered E. coli patsnap.com |
| β-Alanine | β-Alanyl-CoA:ammonia lyase | This compound | Engineered E. coli researchgate.net |
Enzymatic Generation from Aromatic Compound Degradation Pathways
The generation of this compound from the breakdown of aromatic compounds is not a direct, widespread pathway but is linked to the fermentation of specific aromatic amino acids in certain anaerobic bacteria. Organisms like Clostridium sporogenes metabolize aromatic amino acids such as L-phenylalanine, L-tyrosine, and L-tryptophan through reductive pathways known as Stickland reactions. uniprot.orgnih.govoup.com
In these pathways, the aromatic amino acid is not directly converted to this compound. Instead, the degradation proceeds through a series of intermediates, including the formation of an (R)-2-hydroxyacyl-CoA derivative. oup.com This is followed by dehydration to an enoyl-CoA. Specifically, the fermentation of phenylalanine involves the formation of (R)-3-phenyllactate, which is then converted to (E)-cinnamoyl-CoA. uniprot.orgoup.comresearchgate.net Similarly, tyrosine and tryptophan degradation can yield (E)-4-coumaroyl-CoA and (E)-3-(indol-3-yl)this compound, respectively. uniprot.orgqmul.ac.uk These compounds are structurally related to this compound, containing the core acryloyl structure substituted with an aryl group.
The key enzymes in this process belong to a complex that includes a CoA-transferase and a dehydratase. nih.govresearchgate.netqmul.ac.uk For instance, the phenyllactate dehydratase complex (FldABC) from C. sporogenes is involved in phenylalanine fermentation. uniprot.org It catalyzes the dehydration of (R)-phenyllactyl-CoA to (E)-cinnamoyl-CoA. uniprot.orgresearchgate.net The enzyme complex includes 3-(aryl)this compound:(R)-3-(aryl)lactate CoA-transferase (also known as FldA), which participates in the fermentation pathways of L-phenylalanine, L-tyrosine, and L-tryptophan. qmul.ac.ukexpasy.org
While these pathways generate aryl-acryloyl-CoA derivatives, the direct cleavage of the aryl group to yield the unsubstituted this compound is not a characterized primary step in these specific degradation routes. The aryl-acryloyl-CoA intermediates are typically further reduced to form products like 3-phenylpropionate, 3-(4-hydroxyphenyl)propionate, and 3-indolepropionate. nih.gov
Identification and Characterization of Novel this compound Biosynthetic Enzymes
Recent research has identified and characterized several novel enzymes and enzymatic systems that synthesize or interact with this compound, highlighting its importance in diverse metabolic contexts beyond aromatic compound degradation.
DddX: An ATP-Dependent DMSP Lyase
A novel enzyme, DddX, has been identified as an ATP-dependent dimethylsulfoniopropionate (DMSP) lyase. nih.govelifesciences.orgelifesciences.org Found in various marine bacteria, including Psychrobacter sp. D2, DddX is distinct from other known DMSP lyases and belongs to the acyl-CoA synthetase superfamily. nih.govelifesciences.org It catalyzes the conversion of DMSP, an abundant organosulfur molecule in marine environments, into the climate-active gas dimethyl sulfide (B99878) (DMS) and this compound. nih.govelifesciences.orgrcsb.orgsdu.edu.cn The reaction proceeds in two steps: first, the enzyme ligates DMSP with coenzyme A to form a DMSP-CoA intermediate, which is then cleaved to release DMS and this compound. nih.govelifesciences.orgsdu.edu.cn The discovery of DddX reveals a previously unknown pathway for DMSP catabolism and this compound biosynthesis. elifesciences.org
| Enzyme | Source Organism (example) | Substrate(s) | Product(s) | Cofactor(s) | Reference(s) |
| DddX | Psychrobacter sp. D2 | DMSP, CoA, ATP | This compound, DMS, AMP, PPi | ATP | nih.gov, elifesciences.org |
β-Alanyl-CoA Ammonia-Lyase
The enzyme β-alanyl-CoA ammonia-lyase (EC 4.3.1.6) provides a direct route to this compound from β-alanyl-CoA. qmul.ac.ukwikipedia.org This enzyme, which belongs to the ammonia-lyase family, catalyzes the elimination of ammonia from β-alanyl-CoA to form this compound. qmul.ac.ukwikipedia.org This reaction is a key step in the fermentation of β-alanine by organisms such as Clostridium propionicum. polimi.it Structural and mechanistic studies of the enzyme from C. propionicum have provided insights into its function, which is reversible and shows tolerance for other substrates like crotonyl-CoA. polimi.itiucr.org
| Enzyme | EC Number | Source Organism (example) | Reaction | Reference(s) |
| β-Alanyl-CoA ammonia-lyase | 4.3.1.6 | Clostridium propionicum | β-alanyl-CoA ⇌ this compound + NH₃ | polimi.it, qmul.ac.uk, wikipedia.org |
Propionyl-CoA Synthase (PCS): A Sequestering Nanoreactor
In the context of carbon fixation via the 3-hydroxypropionate bi-cycle, propionyl-CoA synthase (PCS) has been characterized as a remarkable multifunctional enzyme. nih.govnih.gov Found in organisms like Erythrobacter sp. NAP1, PCS is a large, three-domain fusion protein that catalyzes the three-step conversion of 3-hydroxypropionate to propionyl-CoA. nih.govacs.org The highly reactive and toxic intermediate in this sequence is this compound. nih.govresearchgate.net Structural and kinetic analyses have revealed that PCS forms a ~33 nm³ multi-catalytic reaction chamber that sequesters this compound, preventing its release into the cytoplasm. nih.govnih.govacs.org This "nanoreactor" channels the toxic intermediate directly from the dehydratase active site to the reductase active site, showcasing a sophisticated evolutionary solution to handle a problematic metabolite. nih.govuni-marburg.de
AcuI: A Widespread Acrylyl-CoA Reductase
While technically an this compound consuming enzyme, the characterization of AcuI has been pivotal in understanding this compound metabolism. AcuI is an NADPH-dependent acrylyl-CoA reductase that converts this compound to propionyl-CoA. nih.govnih.govresearchgate.net Initially studied in Rhodobacter sphaeroides for its role in 3-hydroxypropionate assimilation, AcuI and its homologs (like YhdH in E. coli) have been identified as a key defense mechanism against acrylate toxicity in a wide range of bacteria. nih.govnih.govplos.orgresearchgate.net Acrylate is readily converted to the toxic this compound in the cell, and AcuI efficiently reduces it to the less harmful propionyl-CoA. plos.org These enzymes are characterized by a very high affinity (low Kₘ) for this compound. nih.govnih.govplos.org
AcuH: An this compound Hydratase
Another novel enzyme involved in this compound metabolism is AcuH, an this compound hydratase. frontiersin.orgnih.govrcsb.org Identified in DMSP-catabolizing bacteria like Roseovarius nubinhibens, AcuH catalyzes the hydration of the toxic this compound to form 3-hydroxypropionyl-CoA (3-HP-CoA). frontiersin.orgnih.govuga.edu This enzyme is crucial for acrylate detoxification pathways. frontiersin.org The crystal structure of AcuH has been solved, and key catalytic residues, such as Glu112 and Glu132, have been identified, providing a molecular basis for its catalytic mechanism. frontiersin.orgrcsb.org
Metabolic Transformations and Catabolic Pathways Involving Acryloyl Coa
Hydration and Subsequent Metabolism of Acryloyl-CoA
The hydration of this compound is a critical step in several metabolic routes, leading to the formation of 3-hydroxypropionyl-CoA, which is then further metabolized.
This compound Hydratase (AcuH) Activity and Product Formation
This compound hydratase, designated as AcuH, is a key enzyme that catalyzes the hydration of the toxic compound this compound to produce 3-hydroxypropionyl-CoA (3-HP-CoA). rcsb.orgresearchgate.net This enzymatic reaction is a vital detoxification mechanism in bacteria that catabolize dimethylsulfoniopropionate (DMSP). rcsb.orgfrontiersin.org The activity of AcuH has been identified in various bacteria, including Roseovarius nubinhibens ISM and Halomonas sp. HTNK1. rcsb.orgfrontiersin.org
The catalytic mechanism of AcuH involves highly conserved glutamate (B1630785) residues, specifically Glu112 and Glu132 in the active site of the enzyme from Roseovarius nubinhibens. rcsb.org It is proposed that Glu132 acts as the catalytic base in the hydration of this compound. rcsb.org The enzyme functions as a trimer, with each active center situated between the N-terminal domain of one subunit and the C-terminal domain of an adjacent subunit. rcsb.org
Enoyl-CoA Hydratase Family Members Acting on this compound
AcuH belongs to the broader enoyl-CoA hydratase (ECH) family of enzymes. frontiersin.orgresearchgate.net These enzymes are known to catalyze the hydration of α,β-unsaturated CoA thioesters. researchgate.netasm.org While some ECHs are highly specific, others, like AcuH, exhibit broad substrate specificity. frontiersin.org For instance, AcuH from Ruegeria pomeroyi shows high activity towards both this compound and crotonyl-CoA. frontiersin.org
In the context of autotrophic carbon fixation cycles, such as the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (HP/HB) cycle in Crenarchaeota, a promiscuous 3-hydroxypropionyl-CoA dehydratase/crotonyl-CoA hydratase is responsible for both the dehydration of 3-hydroxypropionyl-CoA to this compound and the hydration of crotonyl-CoA. asm.org This highlights the versatile role of enoyl-CoA hydratase family members in metabolizing short-chain enoyl-CoA esters.
Further Metabolism of 3-Hydroxypropionyl-CoA
Following its formation from this compound hydration, 3-hydroxypropionyl-CoA serves as a precursor in various metabolic pathways. asm.organnualreviews.orgresearchgate.net In autotrophic organisms utilizing the HP/HB cycle, 3-hydroxypropionyl-CoA is a key intermediate in the conversion of acetyl-CoA and bicarbonate to succinyl-CoA. asm.orgnih.govresearchgate.net This process involves the activation of 3-hydroxypropionate to its CoA ester, followed by dehydration to this compound, and subsequent reduction. asm.orgnih.gov
In some bacteria, 3-hydroxypropionyl-CoA can be further metabolized through pathways that eventually lead to the production of propionyl-CoA or integration into the tricarboxylic acid (TCA) cycle. researchgate.net The conversion of 3-hydroxypropionate to propionyl-CoA is a three-step process involving the synthesis of 3-hydroxypropionyl-CoA, its dehydration, and the final reduction of the resulting this compound. asm.orgnih.gov
Reductive Metabolism of this compound
The reduction of this compound to propionyl-CoA is another significant metabolic fate for this compound, facilitated by specific reductase systems that utilize different electron donors.
This compound Reductase Systems and Electron Donors
The reduction of this compound is catalyzed by this compound reductases, which can utilize either NADPH or NADH as the electron donor.
NADPH-Dependent Reductases: In many organisms, including the archaeon Metallosphaera sedula and the bacterium Rhodobacter sphaeroides, this compound reductase is an NADPH-dependent enzyme. asm.orgnih.govnih.gov The enzyme from M. sedula is a member of the zinc-containing alcohol dehydrogenase family. asm.orgnih.gov The AcuI enzyme from R. sphaeroides, which belongs to the medium-chain dehydrogenase/reductase (MDR) superfamily, also shows high specificity for NADPH. nih.gov These enzymes typically exhibit very low Km values for this compound, indicating a high affinity for their substrate. nih.gov
NADH-Dependent Reductases: In contrast, the this compound reductase from the bacterium Clostridium propionicum is an NADH-dependent enzyme complex. nih.govresearchgate.netgenome.jp This complex is composed of a propionyl-CoA dehydrogenase and an electron-transferring flavoprotein (ETF). nih.govresearchgate.net The ETF is reduced by NADH and subsequently transfers the electrons to the active site for the reduction of this compound. genome.jpgenome.jp This enzyme complex from C. propionicum is a large heterohexadecameric protein containing FAD and FMN as cofactors. nih.govresearchgate.net
Conversion to Propionyl-CoA
The end product of the reductive metabolism of this compound is propionyl-CoA. rcsb.orgfrontiersin.orgresearchgate.netasm.orggoogle.com This conversion is a crucial step in various metabolic pathways. For example, in the 3-hydroxypropionate cycle of Chloroflexus aurantiacus, a large trifunctional enzyme called propionyl-CoA synthase catalyzes the synthesis of 3-hydroxypropionyl-CoA, its dehydration to this compound, and the final reduction to propionyl-CoA. asm.orgnih.gov
In Rhodobacter sphaeroides, propionyl-CoA generated from the reduction of this compound is assimilated via the methylmalonyl-CoA pathway and eventually enters the citric acid cycle at the level of succinyl-CoA. nih.gov Similarly, in DMSP-catabolizing bacteria, the reduction of this compound to propionyl-CoA is a key step in the detoxification of acrylate (B77674) and its subsequent metabolism. researchgate.net
Specificities and Functional Diversity of this compound Reductases
This compound reductases are a diverse group of enzymes crucial for various metabolic pathways, catalyzing the reduction of this compound to propionyl-CoA. These enzymes exhibit significant diversity in terms of their structure, cofactor specificity, and the metabolic pathways they participate in.
Several classes of this compound reductases have been identified, each with distinct primary structures and no significant sequence similarity to the others. nih.gov These classes include:
NADPH-dependent this compound reductases: Found in autotrophic crenarchaea like Sulfolobus tokodaii and Metallosphaera sedula, these enzymes are part of the 3-hydroxypropionate/4-hydroxybutyrate cycle for CO2 fixation. nih.govasm.org
The C-terminal domain of propionyl-CoA synthase: In the photosynthetic green nonsulfur bacterium Chloroflexus aurantiacus, this domain is part of a large, multifunctional enzyme that also possesses 3-hydroxypropionyl-CoA synthetase and dehydratase activities within its structure. nih.govasm.org
NADH-dependent this compound reductase: Identified in the bacterium Clostridium propionicum, this enzyme complex is involved in the fermentation of alanine (B10760859). nih.govgenome.jp It is composed of propionyl-CoA dehydrogenase and electron-transferring flavoprotein subunits, where the latter shuttles electrons from NADH to the active site for the reduction of this compound. nih.gov A similar complex is thought to operate in the rumen bacterium Megasphaera elsdenii during propionate (B1217596) fermentation. nih.gov
AcuI-type NADPH-dependent this compound reductases: This class, belonging to the MDR012 family of medium-chain dehydrogenase/reductases, has been characterized in bacteria such as Rhodobacter sphaeroides, Ruegeria pomeroyi (SPO_1914), and Escherichia coli (YhdH). researchgate.netnih.gov These enzymes are highly specific for NADPH and exhibit a very low Km for this compound, typically less than 3 µM. researchgate.netnih.govplos.org
The functional diversity of these reductases is evident in the different metabolic contexts in which they operate. In Rhodobacter sphaeroides, AcuI is involved in the assimilation of 3-hydroxypropionate. nih.gov In marine bacteria that catabolize dimethylsulfoniopropionate (DMSP), AcuI plays a protective role by converting the toxic intermediate this compound, formed from the cleavage of DMSP, into the less harmful propionyl-CoA. plos.orgplos.orgresearchgate.net The gene for AcuI is often found in gene clusters associated with DMSP degradation. plos.org
Furthermore, research has identified other enzymes that can confer acrylate resistance, likely by detoxifying this compound. These include enzymes resembling AcuI but with significant sequence divergence, and enzymes involved in other pathways, such as valine catabolism, where toxic intermediates like methacrylyl-CoA are generated. plos.org
Table 1: Functional Diversity of this compound Reductases
| Enzyme/Protein | Organism | Metabolic Pathway | Cofactor | Additional Notes |
|---|---|---|---|---|
| This compound Reductase | Sulfolobus tokodaii, Metallosphaera sedula | Autotrophic CO2 fixation (3-hydroxypropionate/4-hydroxybutyrate cycle) | NADPH | Bona fide reductase acting directly on this compound. nih.govasm.org |
| Propionyl-CoA Synthase (C-terminal domain) | Chloroflexus aurantiacus | Autotrophic CO2 fixation (3-hydroxypropionate bi-cycle) | NADPH | Part of a large trifunctional fusion protein where this compound is an intermediate. nih.govasm.org |
| This compound Reductase | Clostridium propionicum | Alanine fermentation | NADH | A complex of propionyl-CoA dehydrogenase and an electron-transferring flavoprotein. nih.govgenome.jp |
| AcuI (RSP_1434) | Rhodobacter sphaeroides | 3-hydroxypropionate assimilation | NADPH | Member of the MDR012 family with a very low Km for this compound. researchgate.netnih.gov |
| AcuI (SPO_1914) | Ruegeria pomeroyi | DMSP catabolism | NADPH | Confers resistance to acrylate by reducing this compound. researchgate.netnih.gov |
| YhdH | Escherichia coli | Acrylate detoxification | NADPH | Homologue of AcuI that protects against the toxic effects of this compound. researchgate.netplos.org |
| ArkA | Bacillus and related bacteria | Fatty-acid biosynthesis | - | Predicted enoyl-acyl carrier protein reductase that confers acrylate resistance. plos.org |
| VutD and VutE | Novosphingobium | Valine catabolism | - | Together, these enzymes confer resistance to acrylate, likely by metabolizing this compound. plos.org |
Integration of this compound in Specialized Metabolic Cycles and Pathways
The Acrylate Pathway in Microbial Metabolism
The acrylate pathway is a metabolic route found in several bacteria, such as Megasphaera elsdenii and Clostridium propionicum, for the conversion of lactate (B86563) to propionate, with this compound serving as a key intermediate. nih.govuga.edu In this pathway, lactate is first activated to lactyl-CoA, which is then dehydrated to form this compound by the enzyme lactyl-CoA dehydratase. uga.edu Subsequently, this compound is reduced to propionyl-CoA by an acrylyl-CoA reductase. uga.edu
In M. elsdenii, this pathway is crucial for balancing the anaerobic oxidation of lactate to acetate (B1210297) and carbon dioxide, a primary means of ATP generation. nih.gov The presence of external acrylate can bypass the slower lactyl-CoA dehydratase step, allowing for a more rapid redox balance. researchgate.net It is proposed that acrylate is converted to this compound via a propionyl-CoA transferase. nih.gov
The accumulation of this compound is generally avoided due to its high reactivity and toxicity. researchgate.netuga.edu The low Km of acrylyl-CoA reductase for its substrate ensures that the steady-state concentration of this compound remains very low. uga.edu
In the context of dimethylsulfoniopropionate (DMSP) catabolism, acrylate is a common breakdown product. nih.gov Bacteria that utilize DMSP have evolved pathways to metabolize the resulting acrylate, which involves its conversion to this compound. For instance, in Ruegeria pomeroyi, acrylate is transformed into this compound by propionate-CoA ligase and other acyl-CoA ligases. nih.govresearchgate.net This this compound is then either reduced to propionyl-CoA by an this compound reductase (AcuI) or hydrated to 3-hydroxypropionyl-CoA by an this compound hydratase (AcuH). nih.govresearchgate.net
Two main pathways for acrylate detoxification in DMSP-catabolizing bacteria have been proposed:
The AcuN-AcuK pathway: Acrylate is metabolized to 3-hydroxypropionyl-CoA (3-HP-CoA) by the enzymes AcuN and AcuH (also known as AcuK). nih.govfrontiersin.org
The PrpE-AcuI pathway: Acrylate is converted to propionyl-CoA by the enzymes PrpE and AcuI. nih.govfrontiersin.org
Roles in Autotrophic CO2 Fixation Cycles (e.g., 3-Hydroxypropionate Bi-cycle)
This compound is a central intermediate in certain autotrophic CO2 fixation pathways, most notably the 3-hydroxypropionate bi-cycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle. These cycles are utilized by specific groups of bacteria and archaea to incorporate inorganic carbon into cellular material.
In the 3-hydroxypropionate bi-cycle , employed by photosynthetic bacteria like Chloroflexus aurantiacus, CO2 is fixed into organic molecules. asm.orgwikipedia.org A key sequence in this cycle is the conversion of 3-hydroxypropionate to propionyl-CoA. This transformation involves the formation of 3-hydroxypropionyl-CoA, its dehydration to this compound, and the subsequent NADPH-dependent reduction of this compound to propionyl-CoA. asm.org In C. aurantiacus, these three steps are catalyzed by a single large, trifunctional enzyme called propionyl-CoA synthase. asm.orgasm.org
Similarly, the 3-hydroxypropionate/4-hydroxybutyrate cycle , found in various Crenarchaea such as Metallosphaera sedula, also features the reductive conversion of 3-hydroxypropionate to propionyl-CoA via an this compound intermediate. nih.govnih.gov However, in these organisms, the three reaction steps are catalyzed by three distinct, separate enzymes: 3-hydroxypropionyl-CoA synthetase, 3-hydroxypropionyl-CoA dehydratase, and an NADPH-dependent this compound reductase. nih.gov The genes encoding these enzymes are only distantly related to the domains of the propionyl-CoA synthase from Chloroflexus, suggesting an independent evolutionary origin for these parallel pathways. nih.gov
The involvement of this compound in these cycles highlights its importance in linking the initial carbon fixation steps to the core metabolism of the cell, enabling the synthesis of essential building blocks from inorganic carbon.
This compound Intermediates in Dimethylsulfoniopropionate (DMSP) Catabolism
This compound is a critical, albeit often transient, intermediate in the bacterial catabolism of dimethylsulfoniopropionate (DMSP), an abundant organosulfur compound in marine environments. asm.org The breakdown of DMSP can proceed via several pathways, with the "cleavage pathway" being a major route that often involves this compound. frontiersin.org
In one variation of the cleavage pathway, DMSP is cleaved by various DMSP lyases (e.g., DddP, DddQ, DddW) to produce dimethyl sulfide (B99878) (DMS) and acrylate. biorxiv.orgasm.org This acrylate is then activated to the more reactive and toxic this compound. plos.orgresearchgate.net This activation is carried out by enzymes like propionate-CoA ligase (PrpE). nih.govfrontiersin.org To prevent cellular damage, the resulting this compound is rapidly metabolized. researchgate.net Two primary fates for this compound in this context are:
Reduction to propionyl-CoA: This reaction is catalyzed by an this compound reductase, AcuI, which is crucial for acrylate detoxification. plos.orgnih.govasm.org
Hydration to 3-hydroxypropionyl-CoA (3-HP-CoA): This step is performed by the enzyme this compound hydratase (AcuH). nih.govresearchgate.netfrontiersin.org AcuH is a versatile enzyme that can also participate in the DMSP demethylation pathway by hydrating methylthiothis compound. frontiersin.orgfrontiersin.orguga.edu
A novel DMSP catabolic pathway, termed the ATP DMSP lysis pathway, has been identified, which directly produces this compound. biorxiv.orgelifesciences.org The key enzyme, DddX (also referred to as AcoD), is an ATP-dependent DMSP lyase that belongs to the acyl-CoA synthetase superfamily. biorxiv.orgelifesciences.orgnih.gov DddX catalyzes a two-step reaction: first, the ligation of CoA to DMSP to form a DMSP-CoA intermediate, followed by the cleavage of this intermediate to yield DMS and this compound. biorxiv.orgelifesciences.orgnih.gov This pathway bypasses the formation of free acrylate. biorxiv.org The this compound produced is then further metabolized, for instance, by AcuI to propionyl-CoA, which can then enter central carbon metabolism. biorxiv.org
Table 2: Enzymes Involved in this compound Metabolism during DMSP Catabolism
| Enzyme | Gene Name | Function | Pathway | Product from this compound |
|---|---|---|---|---|
| Propionate-CoA ligase | prpE | Converts acrylate to this compound | DMSP Cleavage (via acrylate) | - |
| This compound Reductase | acuI | Reduces this compound to propionyl-CoA | DMSP Cleavage / ATP DMSP Lysis | Propionyl-CoA |
| This compound Hydratase | acuH | Hydrates this compound to 3-hydroxypropionyl-CoA | DMSP Cleavage / Demethylation (side activity) | 3-Hydroxypropionyl-CoA |
| ATP-dependent DMSP lyase | dddX / acoD | Converts DMSP directly to this compound and DMS | ATP DMSP Lysis | - |
Enzymology, Structural Biology, and Regulatory Mechanisms of Acryloyl Coa Enzymes
Kinetic and Mechanistic Elucidation of Acryloyl-CoA Modifying Enzymes
Substrate Binding Specificity and Catalytic Site Dynamics
Enzymes that act on this compound demonstrate a high degree of substrate specificity, a critical feature for preventing off-target reactions with other cellular acyl-CoAs. For instance, this compound reductase (AcuI) from Rhodobacter sphaeroides displays a very low Michaelis constant (Km) for this compound, typically less than 3 µM, indicating a strong binding affinity. nih.gov This high affinity is crucial for efficiently processing this compound, even at low intracellular concentrations. nih.gov The catalytic efficiency of these enzymes is also noteworthy, with turnover numbers (kcat) for some this compound reductases ranging from 45 to 80 s-1. nih.gov
The catalytic sites of these enzymes are finely tuned to accommodate the unique chemical properties of this compound. In many cases, the binding of the substrate induces conformational changes in the enzyme, a process known as induced fit, which positions the substrate optimally for catalysis. For example, in acyl-CoA dehydrogenases (ACADs), substrate binding is thought to decrease the polarity of the active site, which in turn raises the pKa of a catalytic glutamate (B1630785) residue, priming it for catalysis. d-nb.info The dynamics of the catalytic site are not limited to the enzyme itself; the substrate also plays an active role. The binding of this compound can lead to the formation of a stable charge-transfer complex, particularly in flavin-dependent enzymes, which is an essential intermediate in the catalytic cycle. d-nb.info
Furthermore, some enzymes exhibit broader substrate specificity, which can have physiological implications. For example, crotonyl-CoA carboxylase/reductase (Ccr) can accept this compound as an alternative substrate, producing methylmalonyl-CoA. pnas.org This promiscuity highlights the evolutionary relationship between different acyl-CoA metabolizing enzymes and suggests pathways for the evolution of new enzymatic functions.
Transition State Analysis and Reaction Mechanism Proposals
The catalytic mechanisms of this compound modifying enzymes have been a subject of intense research, with various proposals put forth to explain their remarkable efficiency. A common theme among these enzymes is the stabilization of a high-energy transition state, which significantly lowers the activation energy of the reaction.
For acyl-CoA dehydrogenases, a concerted mechanism for α,β-dehydrogenation has been proposed. d-nb.info This mechanism involves the simultaneous rupture of the α-C-H and β-C-H bonds of the substrate. d-nb.info An active site glutamate residue acts as a base to abstract a proton from the α-carbon, while a hydride is transferred from the β-carbon to the enzyme's flavin cofactor. d-nb.info This concerted process is thought to proceed through a single transition state. researchgate.net
In the case of enoyl-CoA hydratases, such as AcuH, which catalyzes the hydration of this compound to 3-hydroxypropionyl-CoA, the proposed mechanism involves the activation of a water molecule by a catalytic glutamate residue. nih.govfrontiersin.org This activated water molecule then attacks the C3 atom of this compound, leading to the formation of a transition state with the double bond. frontiersin.org The subsequent transfer of an electron to another glutamate residue and the addition of the water molecule completes the reaction. nih.govfrontiersin.org
The carboxylation of this compound by enzymes like crotonyl-CoA carboxylase/reductase presents another fascinating mechanistic challenge. It is proposed that these enzymes stabilize a reactive enolate intermediate, which then attacks CO2. researchgate.net The enzyme's active site provides a specific environment that both generates and protects this highly reactive species, ensuring the fidelity of the carboxylation reaction. researchgate.net
Cofactor Dependencies and Regeneration Mechanisms
A prominent example is the reliance of this compound reductases on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a reducing agent. nih.govasm.org These enzymes are highly specific for NADPH over NADH, with catalytic efficiencies often being more than 10-fold higher with NADPH. nih.gov The binding of NADPH occurs in a specific pocket within the enzyme, often characterized by a Rossmann fold. researchgate.net
Flavins, such as flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), are another critical class of cofactors. researchgate.netgenome.jp In acyl-CoA dehydrogenases, FAD is the electron acceptor during the dehydrogenation of the acyl-CoA substrate. d-nb.info The reduced flavin is then re-oxidized by transferring electrons to the electron-transferring flavoprotein (ETF). d-nb.info In some cases, such as the this compound reductase from Clostridium propionicum, the enzyme exists as a complex with an ETF, facilitating efficient electron transfer. researchgate.netcapes.gov.br
Given that cofactors like NADPH and FAD are consumed or altered during the reaction, their regeneration is crucial for sustained metabolic activity. illinois.edu In cellular environments, complex metabolic networks are dedicated to regenerating these cofactors. For example, the pentose (B10789219) phosphate pathway is a major source of NADPH. In vitro applications of these enzymes often require the implementation of cofactor regeneration systems, which can involve coupling the primary reaction to a secondary enzymatic reaction that restores the cofactor to its active state. acs.org
Structural Characterization of this compound Enzymes and Complexes
X-ray Crystallography and Cryo-Electron Microscopy Studies
For example, the crystal structure of DmdD, a crotonase superfamily enzyme, shows a hexameric assembly, composed of a dimer of trimers. semanticscholar.orgnih.gov This quaternary structure is common among crotonases and is thought to be important for both stability and catalytic function. semanticscholar.org Cryo-EM has been particularly useful for studying large, dynamic enzyme complexes. For instance, it has been used to visualize the architecture of multi-enzyme complexes like the 2-oxoglutarate dehydrogenase complex, providing a snapshot of how different enzymatic activities are coordinated. nih.gov
The structure of propionyl-CoA synthase (PCS), a large multifunctional enzyme, reveals a central reaction chamber where the three sequential reactions, including the reduction of this compound, take place in a synchronized manner. acs.org This compartmentalization is believed to sequester the toxic this compound intermediate, preventing its diffusion into the cytoplasm. nih.gov
Active Site Architecture and Substrate/Inhibitor Interactions
The active sites of this compound modifying enzymes are exquisitely designed to bind their substrates with high affinity and specificity and to facilitate the chemical transformations. Structural studies have identified key amino acid residues that are critical for substrate binding and catalysis.
In many this compound reductases, the active site contains a conserved NADPH-binding motif. The binding of the substrate, this compound, occurs in a deep pocket within the active site. semanticscholar.org The interactions between the enzyme and the substrate are often mediated by a network of hydrogen bonds and hydrophobic interactions. For example, in DmdD, the CoA moiety of the substrate is held in place by interactions with residues from a neighboring monomer within the trimer, highlighting the importance of the enzyme's quaternary structure for catalysis. semanticscholar.orgnih.gov
The binding of inhibitors to the active site has also been studied structurally, providing insights into the mechanisms of enzyme inhibition and offering a basis for the design of new inhibitors. The binding of substrate analogs or mechanism-based inactivators can reveal the positions of key catalytic residues and the conformational changes that occur during the catalytic cycle. d-nb.info For instance, the binding of an enoyl-CoA product to the reduced form of an acyl-CoA dehydrogenase can induce the formation of a charge-transfer complex, which is a key intermediate in the catalytic process. d-nb.info
The detailed understanding of the active site architecture and substrate/inhibitor interactions derived from these structural studies is not only fundamental to our understanding of enzyme function but also provides a roadmap for protein engineering efforts aimed at altering substrate specificity or improving catalytic efficiency.
Interactive Data Tables
Kinetic Parameters of this compound Modifying Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Cofactor | Reference |
| This compound Reductase (AcuI) | Rhodobacter sphaeroides | This compound | 1.5 | 80 | NADPH | nih.gov |
| This compound Reductase | Metallosphaera sedula | This compound | ~3 | 13 | NADPH | asm.org |
| This compound Reductase | Clostridium propionicum | This compound | 2 ± 1 | 4.5 | NADH | researchgate.net |
| Crotonyl-CoA Carboxylase/Reductase | Rhodobacter sphaeroides | This compound | - | - | NADPH | pnas.orguniprot.org |
| β-Alanyl-CoA:Ammonia (B1221849) Lyase 2 | Clostridium propionicum | This compound | 23 ± 4 | - | - | nih.gov |
Note: A '-' indicates that the specific value was not provided in the cited source.
Structural Studies of this compound Enzymes
| Enzyme | Organism | Method | Resolution (Å) | PDB ID | Reference |
| DmdD | Ruegeria pomeroyi | X-ray Crystallography | 1.5 | 4H6I | semanticscholar.orgnih.govplos.org |
| DmdD (E121A mutant) with MTA-CoA | Ruegeria pomeroyi | X-ray Crystallography | 1.8 | 4H6J | semanticscholar.orgnih.govplos.org |
| DmdD (E121A mutant) with MMPA-CoA | Ruegeria pomeroyi | X-ray Crystallography | 1.8 | 4H6K | semanticscholar.orgnih.govplos.org |
| Propionyl-CoA Synthase (PCS) Reductase Domain | Erythrobacter sp. NAP1 | X-ray Crystallography | - | 4EQO | acs.org |
| This compound Reductase (YhdH) | Escherichia coli | X-ray Crystallography | - | 3NX4 | researchgate.net |
Note: A '-' indicates that the specific value was not provided in the cited source.
Multimeric Assembly and Functional Implications (e.g., Heterohexadecameric Complexes)
The enzyme this compound reductase from Clostridium propionicum is a notable example of a multimeric enzyme complex. capes.gov.brnih.gov This enzyme catalyzes the irreversible, NADH-dependent reduction of this compound to propionyl-CoA. capes.gov.brnih.gov Structurally, it is a large heterohexadecameric complex with a molecular mass of approximately 600 ± 50 kDa. capes.gov.brnih.govresearchgate.net This complex is composed of four (α2βγ) subcomplexes. capes.gov.brnih.gov
Each subcomplex consists of:
A propionyl-CoA dehydrogenase, which is a dimer of the α subunit (α2), with each α subunit having a molecular mass of 40 kDa. capes.gov.brnih.gov
An electron-transferring flavoprotein (ETF), which is composed of a β subunit (38 kDa) and a γ subunit (29 kDa). capes.gov.brnih.gov
The N-terminal sequences of the β and γ subunits of this ETF share significant identity with the A and B subunits of the ETF from Megasphaera elsdenii. capes.gov.brnih.gov Specifically, the β subunit has 40% sequence identity with the A subunit, and the γ subunit has 35% sequence identity with the B subunit. capes.gov.brnih.gov Furthermore, these subunits show up to 60% sequence identity with putative ETFs from other anaerobic bacteria. capes.gov.brnih.gov The α subunit's N-terminus is similar to that of butyryl-CoA dehydrogenases from various clostridia and related anaerobes, with up to 55% sequence identity. capes.gov.brnih.gov
This complex assembly is crucial for its function. The ETF component is responsible for oxidizing NADH to NAD+, while simultaneously facilitating the reduction of this compound to propionyl-CoA by the propionyl-CoA dehydrogenase component. uga.edu The complex contains flavins, with a determined content of 90% FAD and 10% FMN, amounting to 2.4 moles per α2βγ subcomplex. capes.gov.brnih.govresearchgate.net
The kinetic properties of this enzyme complex are well-suited for its metabolic role. capes.gov.brnih.gov It exhibits a very low apparent Michaelis constant (KM) of 2 µM for this compound, indicating a high affinity for its substrate. capes.gov.brnih.govresearchgate.netuga.eduresearchgate.net This high affinity ensures that the concentration of the reactive and potentially toxic this compound intermediate remains very low within the cell. uga.edu
**Table 1: Subunit Composition of this compound Reductase from *Clostridium propionicum***
| Subunit | Component | Molecular Mass (kDa) |
|---|---|---|
| α | Propionyl-CoA Dehydrogenase | 40 |
| β | Electron-Transferring Flavoprotein (ETF) | 38 |
| γ | Electron-Transferring Flavoprotein (ETF) | 29 |
| Complex | (α2βγ)4 | ~600 |
**Table 2: Kinetic Parameters of this compound Reductase from *Clostridium propionicum***
| Substrate | KM (µM) | kcat (s-1) |
|---|---|---|
| This compound | 2 ± 1 | 4.5 |
| 3-Buten-2-one | 1800 | 29 |
| Propionyl-CoA | 50 | 2.0 |
| Butyryl-CoA | 100 | 3.5 |
Channeling and Metabolite Sequestration in Multi-Enzyme Complexes
Metabolic channeling is a critical mechanism employed by multi-enzyme complexes to enhance efficiency and control the fate of reactive intermediates. plos.orgyoutube.com This process involves the direct transfer of a product from one enzyme's active site to the next enzyme in the pathway without it diffusing into the bulk solvent. youtube.com This is particularly important for intermediates like this compound, which is known to be highly reactive and toxic. nih.govacs.orgnih.gov
A prime example of an enzyme that utilizes channeling and sequestration is propionyl-CoA synthase (PCS). nih.gov PCS is a large, homodimeric, three-domain fusion protein of about 400 kDa that plays a key role in the 3-hydroxypropionate (B73278) bi-cycle for CO₂ fixation. nih.gov This enzyme catalyzes the conversion of 3-hydroxypropionyl-CoA to propionyl-CoA, a process that involves the formation of acrylyl-CoA as an intermediate. nih.govnih.gov
Structural and kinetic analyses have revealed that PCS forms a multi-catalytic reaction chamber that sequesters the acrylyl-CoA intermediate. nih.gov This chamber, with a volume of approximately 33 nm³, connects the three active sites of the enzyme. nih.govnih.gov The interior of this chamber is lined with positively charged residues, which helps to retain the CoA-ester intermediates. nih.gov
Furthermore, even when the final reduction step is prevented by omitting NADPH, acrylyl-CoA does not accumulate, suggesting it remains effectively sequestered. nih.govresearchgate.net Competition assays with externally added intermediates have shown that PCS preferentially processes the internally generated intermediates over those supplied in the bulk solution. nih.gov This is attributed to interdomain communication that induces a "closed" conformation of the enzyme during its catalytic cycle, restricting access to the reaction chamber. nih.govnih.govuni-marburg.de This dynamic control of access to the reaction chamber is a key feature of the enzyme's mechanism. nih.govuni-marburg.de
The evolution of PCS as a fusion enzyme with a sophisticated three-dimensional arrangement highlights the biological advantage of overcoming the free diffusion of the reactive and unstable acrylyl-CoA intermediate. nih.govacs.org
Molecular and Cellular Regulation of this compound Enzyme Activity
The expression of genes encoding enzymes involved in this compound metabolism is tightly regulated at the transcriptional level to meet the metabolic needs of the cell. nih.gov In some Crenarchaeota, for instance, genes for the autotrophic carbon dioxide fixation pathways, which involve this compound reductase, are controlled by novel transcriptional regulons. asm.org
In aerobic members of the order Sulfolobales, which utilize the hydroxypropionate-hydroxybutyrate cycle, a specific DNA motif known as the HHC box is associated with genes of this pathway. asm.org Genes encoding key enzymes such as this compound reductase (acr), 3-hydroxypropionyl-CoA synthetase, and acetyl-CoA/propionyl-CoA carboxylase have conserved HHC box sites in their upstream regions. asm.org This suggests a coordinated transcriptional regulation of these genes. Microarray analysis has shown significant upregulation of these enzymes under autotrophic conditions. asm.org
In the human gut bacterium Coprococcus catus, genes involved in the acrylate (B77674) pathway for lactate (B86563) utilization are also subject to transcriptional regulation. nih.gov A six-gene cluster (lap) that includes genes for propionyl-CoA transferase and lactoyl-CoA dehydratase is upregulated during growth on lactate. nih.gov Additionally, two unlinked acyl-CoA dehydrogenase genes, which are candidates for this compound reductase, are also upregulated. nih.gov Interestingly, in this non-glucose-utilizing bacterium, the presence of fructose (B13574) does not repress the expression of these lactate-utilization genes, suggesting a distinct regulatory mechanism compared to other gut bacteria where glucose can cause repression. nih.gov
The regulation of acyl-CoA metabolism, in general, involves coordinated control of both acyl-CoA synthetases and acyl-CoA thioesterases in a tissue- and physiologically-dependent manner. nih.gov This ensures a balanced flux of acyl-CoA molecules for various metabolic pathways. nih.gov
Allosteric regulation provides a rapid mechanism to fine-tune enzyme activity in response to changes in metabolite concentrations. byjus.com Enzymes with allosteric sites can bind effector molecules, which can be either activators or inhibitors, at a site distinct from the active site, leading to conformational changes that modulate catalytic activity. byjus.com
In the context of acyl-CoA metabolism, long-chain fatty acyl-CoA esters (LCFA-CoAs) have been shown to act as allosteric regulators. nih.gov For example, LCFA-CoAs can allosterically inhibit acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. nih.gov This inhibition reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyl-transferase 1, thereby promoting the transport of LCFA-CoAs into the mitochondria for beta-oxidation. nih.gov This represents a feedback mechanism where the products of fatty acid activation promote their own breakdown. nih.gov
Furthermore, LCFA-CoAs can also act as direct allosteric activators of AMP-activated protein kinase (AMPK) β1-containing isoforms. nih.gov This activation of AMPK leads to the phosphorylation and subsequent inhibition of ACC, further promoting fatty acid oxidation. nih.gov The binding site for these LCFA-CoAs on AMPK has been termed the ADaM (Allosteric Drug and Metabolite) site. nih.gov
While specific examples of allosteric regulation of this compound itself on upstream or downstream enzymes are not extensively detailed in the provided context, the principles of allostery in acyl-CoA metabolism are well-established. nih.gov It is plausible that this compound or its metabolic products could similarly modulate the activity of enzymes in its pathway to ensure metabolic homeostasis.
The function of enzymes involved in this compound metabolism can be modulated by protein-protein interactions and post-translational modifications (PTMs). nih.govimrpress.comnih.gov PTMs, such as acylation, phosphorylation, and methylation, can alter a protein's structure, activity, localization, and interactions with other molecules. nih.govimrpress.comnih.govabcam.com
Protein acylation, the attachment of an acyl group from an acyl-CoA donor, is a widespread PTM that can occur enzymatically or non-enzymatically. nih.govimrpress.comnih.gov These modifications can influence protein function and have been linked to metabolic signaling. nih.gov The high reactivity of certain acyl-CoA species can lead to non-enzymatic protein acylation, which can impact metabolic pathways. nih.gov
In some metabolic pathways, the formation of multi-enzyme complexes or metabolons facilitates the direct transfer of intermediates, a process that relies on specific protein-protein interactions. plos.orgacs.org These transient or permanent complexes can enhance catalytic efficiency and prevent the diffusion of toxic intermediates. plos.orgacs.org The propionyl-CoA synthase (PCS) is an example where the fusion of three catalytic domains into a single polypeptide chain represents an evolutionary strategy to optimize the channeling of the reactive acrylyl-CoA intermediate through precise intramolecular interactions. acs.org
Post-translational modifications are also known to regulate enzymes in related pathways. For example, acetylation, a type of acylation, has been suggested as a potential regulatory mechanism for enzymes in DMSP (dimethylsulfoniopropionate) metabolism, which can involve this compound hydratase. uga.edu
Biological Roles and Functional Significance of Acryloyl Coa in Diverse Systems
Acryloyl-CoA in Microbial Primary Metabolism and Physiology
This compound is a key player in the central carbon metabolism of many microorganisms, participating in pathways that are fundamental to their bioenergetics and survival. Its roles are particularly prominent in anaerobic environments, but its influence extends to certain aerobic processes as well.
Carbon and Energy Flux Control in Anaerobic and Aerobic Microorganisms
This compound is a critical node in metabolic networks that dictate the flow of carbon and the generation of energy. In anaerobic microorganisms, it is a central intermediate in fermentation pathways that are essential for regenerating NAD+ and conserving energy. uga.educambridge.org A prime example is the acrylate (B77674) pathway , where this compound connects lactate (B86563) metabolism to the production of propionate (B1217596), a key short-chain fatty acid. uga.eduresearchgate.net This pathway allows for the efficient processing of carbon sources and the maintenance of redox balance, which is crucial for survival in oxygen-depleted environments. cambridge.org
In some aerobic and facultative anaerobic microbes, this compound participates in autotrophic carbon dioxide (CO2) fixation. For instance, it is an intermediate in the 3-hydroxypropionate (B73278) bicycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle, which are utilized by certain Crenarchaeota and the green non-sulfur bacterium Chloroflexus aurantiacus to convert inorganic carbon into cellular building blocks. nih.gov In these pathways, the conversion of substrates through this compound is tightly regulated to control the flux of carbon from CO2 into central metabolism. nih.gov The enzymes involved, such as this compound reductase, exhibit different cofactor specificities (NADH or NADPH), reflecting the diverse energetic strategies employed by these organisms to manage their carbon and energy budgets. nih.govnih.gov The regulation of these pathways, and consequently the flow of carbon through this compound, is critical for the metabolic flexibility of these microorganisms. oup.com
| Metabolic Pathway | Organism Type | Role of this compound | Significance in Carbon/Energy Flux |
| Acrylate Pathway | Anaerobic Bacteria (e.g., Clostridium propionicum, Megasphaera elsdenii) | Intermediate in the conversion of lactate to propionate. | Facilitates redox balancing and energy conservation (ATP generation) from fermentation. uga.educambridge.orgresearchgate.net |
| 3-Hydroxypropionate Bicycle | Aerobic/Anaerobic Bacteria (e.g., Chloroflexus aurantiacus) | Intermediate in the autotrophic fixation of CO2. | Channels inorganic carbon into central metabolism for biosynthesis. nih.gov |
| 3-Hydroxypropionate/ 4-Hydroxybutyrate Cycle | Aerobic Archaea (e.g., Sulfolobus tokodaii, Metallosphaera sedula) | Intermediate in the autotrophic fixation of CO2. | Enables the use of CO2 as a sole carbon source, contributing to primary productivity. nih.gov |
Roles in Fermentation Pathways
This compound is a hallmark intermediate of specific fermentation routes, most notably the acrylate pathway for propionate formation. uga.eduresearchgate.net This pathway is a defining metabolic feature of several anaerobic bacteria, including those found in the rumen and the human gut. uga.eduresearchgate.net
The process typically begins with the activation of lactate to lactoyl-CoA. uga.edu This is followed by the dehydration of lactoyl-CoA to this compound by the enzyme lactoyl-CoA dehydratase. uga.edu The highly reactive this compound is then reduced to propionyl-CoA by this compound reductase. uga.edu Finally, the CoA moiety is transferred from propionyl-CoA to another substrate molecule, releasing propionate. uga.edu This fermentation pathway is not only a means of generating energy but also serves as a sink for reducing equivalents produced during other metabolic processes, such as glycolysis. cambridge.org
Beyond lactate fermentation, this compound is also an intermediate in the fermentation of certain amino acids by anaerobic bacteria. oup.com For example, some clostridia can ferment alanine (B10760859) to propionate, a pathway that proceeds through this compound. oup.com The central role of this compound in these varied fermentation pathways underscores its importance in the metabolic versatility of anaerobic microorganisms.
Adaptation to Environmental Stresses and Substrate Availability
The metabolism of this compound is intrinsically linked to microbial adaptation to environmental stressors, particularly the presence of toxic compounds and the availability of specific substrates. frontiersin.orgelifesciences.org Acrylate, the precursor to this compound in some pathways, and this compound itself are highly reactive electrophiles that can cause cellular damage. frontiersin.orgplos.orgresearchgate.net Consequently, the ability to rapidly metabolize these compounds is a crucial survival strategy. frontiersin.orgelifesciences.org
A prominent example is found in marine bacteria that catabolize dimethylsulfoniopropionate (DMSP), a globally significant organosulfur compound. frontiersin.orgelifesciences.org The cleavage of DMSP produces acrylate, which is then converted to the more toxic this compound. frontiersin.orgelifesciences.orgresearchgate.net To mitigate this toxicity, these bacteria have evolved efficient detoxification pathways. frontiersin.orgelifesciences.org Key enzymes in this process include this compound hydratase (AcuH), which hydrates this compound to the less toxic 3-hydroxypropionyl-CoA, and this compound reductase (AcuI), which reduces it to propionyl-CoA. nih.govfrontiersin.orgplos.org The expression of the genes encoding these enzymes is often tightly regulated and induced by the presence of DMSP or acrylate, demonstrating a direct link between substrate availability and the activation of a protective metabolic response. elifesciences.org
This detoxification role highlights how this compound metabolism is a key component of the adaptive toolkit of microorganisms, enabling them to exploit potentially toxic substrates as carbon and energy sources while mitigating the associated cellular stress. frontiersin.orgelifesciences.org
| Stress/Substrate | Adaptive Response involving this compound | Key Enzymes | Significance for Microbial Survival |
| Acrylate Toxicity | Rapid detoxification of this compound. | This compound hydratase (AcuH), this compound reductase (AcuI). | Prevents cellular damage from the reactive electrophile, allowing growth on acrylate-producing substrates. frontiersin.orgplos.orgresearchgate.net |
| DMSP Availability | Induction of DMSP catabolism and this compound detoxification pathways. | DMSP lyase, this compound reductase (AcuI). | Enables utilization of DMSP as a carbon and sulfur source in marine environments. elifesciences.org |
This compound as an Intermediate in Natural Product Biosynthesis
While this compound's role in primary metabolism is well-established, its involvement in the biosynthesis of secondary metabolites like polyketides and fatty acids is less direct and appears to be more regulatory or conditional in nature.
Incorporation into Polyketide and Fatty Acid Biosynthesis
Standard fatty acid and polyketide biosynthesis pathways utilize a specific set of starter and extender units, primarily acetyl-CoA, propionyl-CoA, and malonyl-CoA. pup.ac.inmdpi.comnih.gov Current research indicates that this compound is not a typical direct precursor for the elongation of polyketide or fatty acid chains in natural systems. In fact, some studies suggest that this compound can act as an inhibitor of fatty acid synthesis.
However, the potential for its incorporation exists, particularly in engineered biosynthetic pathways. For instance, research has shown that the loading domain of a polyketide synthase (PKS) can be modified to accept this compound, suggesting that with enzymatic alterations, it could be used as a starter unit. google.com This highlights the potential for synthetic biology to expand the repertoire of building blocks for natural product synthesis, although it underscores that this compound is not a native substrate for most PKS modules. google.com Furthermore, some polyketide starter and extender units have been shown to act as regulatory ligands, coordinating the biosynthesis of antibiotics. semanticscholar.orgnih.gov While this has been demonstrated for precursors like propionyl-CoA, a similar regulatory role for this compound remains an area for further investigation.
Formation of Specialized Metabolites via this compound Derived Extenders
The structural diversity of polyketides is often generated through the use of unusual extender units, which are themselves synthesized through dedicated enzymatic pathways. researchgate.netresearchgate.net These specialized extenders can be derived from various precursors, including amino acids and other carboxylic acids. nih.govfrontiersin.org
Despite the structural novelty that could be introduced by an this compound-derived extender unit, there is currently no significant evidence from studies of natural product biosynthetic pathways to suggest that this compound itself serves as a direct extender unit for the formation of specialized metabolites. The focus of research on unusual PKS extender units has been on molecules such as ethylmalonyl-CoA, methoxymalonyl-CoA, and others, with no reports of direct incorporation of this compound into the backbone of a known natural product. researchgate.netresearchgate.net Therefore, at present, the role of this compound in the biosynthesis of specialized metabolites appears to be, at most, as a precursor to more common building blocks like propionyl-CoA, rather than as a direct extender unit.
This compound in Bioremediation and Environmental Processes
This compound emerges as a significant intermediate in various microbial metabolic pathways that are crucial for both the detoxification of anthropogenic pollutants and the cycling of essential elements in the environment. Its role underscores the metabolic versatility of microorganisms in adapting to and transforming compounds in their surroundings.
Degradation Pathways for Xenobiotic Compounds Involving this compound Intermediates
Microorganisms have evolved sophisticated catabolic pathways to utilize a wide range of xenobiotic compounds as sources of carbon and energy. In several of these pathways, this compound is a key intermediate. The degradation of certain industrial chemicals, such as acrylamide (B121943) and its polymer, polyacrylamide, can proceed through pathways that generate this compound. researchgate.netkristujayanti.edu.in
Microbial degradation of acrylamide, a known neurotoxin and potential carcinogen, can occur under both aerobic and anaerobic conditions. hibiscuspublisher.com Under aerobic conditions, the initial step often involves the enzyme amidase, which converts acrylamide to acrylic acid and ammonia (B1221849). kristujayanti.edu.inhibiscuspublisher.com The resulting acrylic acid can then be activated to this compound. kristujayanti.edu.in Under anaerobic conditions, one proposed pathway for acrylamide mineralization involves the direct formation of this compound, which is subsequently converted to other metabolites like lactate. hibiscuspublisher.com The degradation of sodium polyacrylate, a superabsorbent polymer, also involves pathways where the resulting acrylic acid is catabolized via an this compound intermediate. kristujayanti.edu.in
Research has also identified the formation of this compound from the breakdown of other synthetic compounds. For instance, this compound can be produced from 5,6-dichloro-4-thia-5-hexenoyl-CoA by medium-chain acyl-CoA dehydrogenase or from 4-(2-benzothiazole)-4-thiabutanoyl-CoA by enoyl-CoA hydratase in Rattus norvegicus. nih.gov These findings highlight the role of this compound as a central junction in the metabolic processing of diverse chemical structures.
The table below summarizes examples of xenobiotic compounds whose degradation pathways involve this compound.
| Xenobiotic Compound | Degradation Pathway Summary | Key Intermediate(s) | References |
| Acrylamide | Can be converted to acrylic acid by amidase, which is then activated to this compound. kristujayanti.edu.inhibiscuspublisher.com An alternative anaerobic pathway suggests direct formation of this compound. hibiscuspublisher.com | Acrylic acid, this compound | kristujayanti.edu.inhibiscuspublisher.com |
| Polyacrylamide (PAM) / Sodium Polyacrylate | Degradation by microbes can yield acrylic acid, which is then catabolized via this compound. kristujayanti.edu.in | Acrylic acid, this compound | kristujayanti.edu.in |
| 5,6-dichloro-4-thia-5-hexenoyl-CoA | Converted to this compound by medium-chain acyl-CoA dehydrogenase. nih.gov | This compound | nih.gov |
| 4-(2-benzothiazole)-4-thiabutanoyl-CoA | Converted to this compound by enoyl-CoA hydratase. nih.gov | This compound | nih.gov |
Ecological Relevance of this compound Cycling in Biogeochemical Cycles (e.g., Sulfur Cycle)
This compound is a pivotal molecule in the global sulfur cycle, primarily through its role in the catabolism of dimethylsulfoniopropionate (DMSP). annualreviews.org DMSP is an abundant organosulfur compound produced in massive quantities by marine phytoplankton, bacteria, and algae. annualreviews.orgelifesciences.orgelifesciences.org The microbial breakdown of DMSP is a major source of the climatically active gas dimethyl sulfide (B99878) (DMS). nih.govelifesciences.orgelifesciences.org
Two main pathways exist for DMSP catabolism in marine microbes: the demethylation pathway and the cleavage pathway. frontiersin.orguga.edu this compound is directly involved in the cleavage pathway. In this pathway, enzymes known as DMSP lyases cleave DMSP, producing DMS and, typically, acrylate. nih.govnih.gov The acrylate, which can be toxic to cells if it accumulates, is rapidly metabolized. nih.gov This metabolism often proceeds through its conversion to the highly reactive and toxic this compound, which must also be quickly detoxified. researchgate.net
Several enzymes are involved in processing DMSP to and through this compound. A recently discovered ATP-dependent DMSP lyase, DddX, directly converts DMSP to DMS and this compound in a two-step reaction involving a DMSP-CoA intermediate. elifesciences.orgnih.gov In other pathways, acrylate is first produced and then activated to this compound by an acrylate-CoA ligase such as PrpE. nih.govfrontiersin.org
Once formed, the toxic this compound is detoxified through hydration to 3-hydroxypropionyl-CoA by the enzyme this compound hydratase (AcuH). nih.govnih.govfrontiersin.org This enzyme is crucial for acrylate detoxification in DMSP-catabolizing bacteria. nih.govnih.gov Interestingly, AcuH can also function in the DMSP demethylation pathway, where it can hydrate (B1144303) methylthiothis compound, demonstrating its metabolic flexibility and central role in connecting different branches of DMSP metabolism. nih.govuga.edu The subsequent reduction of this compound to propionyl-CoA is catalyzed by this compound reductase. nih.gov
The cycling of this compound within these marine microbial pathways is therefore fundamental to the global flux of sulfur, influencing atmospheric chemistry and climate through the production of DMS. elifesciences.orgelifesciences.org
The table below details the key reactions involving this compound in the DMSP cleavage pathway of the sulfur cycle.
| Reaction | Substrate(s) | Enzyme(s) | Product(s) | Significance | References |
| Direct Cleavage to this compound | Dimethylsulfoniopropionate (DMSP), CoA, ATP | DddX (ATP-dependent DMSP lyase) | Dimethyl sulfide (DMS), this compound, AMP, PPi | A direct, one-enzyme route to produce DMS and this compound from DMSP in some marine bacteria. elifesciences.orgnih.gov | elifesciences.orgnih.gov |
| Acrylate Activation | Acrylate, CoA, ATP | PrpE (Acrylate-CoA ligase) | This compound, AMP, PPi | A common step following the cleavage of DMSP to acrylate, activating it for further metabolism. nih.govfrontiersin.org | nih.govfrontiersin.org |
| This compound Hydration (Detoxification) | This compound | AcuH (this compound hydratase) | 3-hydroxypropionyl-CoA | A critical detoxification step that converts the toxic this compound into a less harmful intermediate. nih.govnih.govfrontiersin.org | nih.govnih.govfrontiersin.org |
| This compound Reduction | This compound, NADPH | This compound reductase | Propionyl-CoA | An alternative metabolic fate for this compound, converting it to a central metabolic intermediate. nih.gov | nih.gov |
Advanced Research Methodologies and Analytical Techniques for Acryloyl Coa Studies
Quantitative Analysis of Acryloyl-CoA and Associated Thioesters
The accurate measurement of this compound and other acyl-CoA thioesters in biological samples is challenging due to their low cellular concentrations and inherent instability. mdpi.com Several advanced analytical techniques have been developed to address these challenges, providing high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Profiling
Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a premier technique for the comprehensive analysis of acyl-CoA species. mdpi.com This method offers high sensitivity and specificity, allowing for the detection and quantification of a wide range of acyl-CoAs, including this compound, even at low physiological concentrations. mdpi.comresearchgate.net The technique involves the separation of analytes by liquid chromatography followed by their detection and fragmentation in a mass spectrometer, which provides structural information and enables precise quantification. researchgate.net
LC-MS/MS methods have been successfully applied to quantify various acyl-CoA species in different biological matrices, such as cell cultures and tissue extracts. mdpi.comfrontiersin.orgresearchgate.net For instance, a study on rat liver ischemia demonstrated the ability of LC-MS/MS to trace metabolic changes by quantifying alterations in the levels of various acyl-CoAs, including a tendency for intermediates of beta-oxidation and branched-chain amino acid catabolism to increase. mdpi.com The high resolution and accuracy of modern mass spectrometers, such as the Q Exactive Plus, coupled with ultra-high performance liquid chromatography (UHPLC), allow for the confident identification and quantification of metabolites like lactoyl-CoA, a structural isomer of 3-hydroxypropionyl-CoA, which is closely related to this compound metabolism. jefferson.edu
Table 1: Key Parameters for LC-MS/MS Analysis of Acyl-CoAs
| Parameter | Description | Example Application |
| Chromatography | Reversed-phase columns (e.g., C18) are commonly used to separate acyl-CoAs based on their hydrophobicity. researchgate.net | Separation of short and medium-chain acyl-CoA species in rat liver extracts. mdpi.com |
| Ionization | Electrospray ionization (ESI) is typically employed to generate charged ions from the acyl-CoA molecules for mass spectrometric analysis. researchgate.net | Analysis of this compound and related compounds in bacterial cell extracts. frontiersin.org |
| Mass Analysis | Triple quadrupole or high-resolution mass spectrometers (e.g., Orbitrap) are used for targeted quantification (Selected Reaction Monitoring, SRM) or untargeted profiling. mdpi.comjefferson.edu | Quantification of lactoyl-CoA in mammalian cells and tissues. jefferson.edu |
| Internal Standards | Stable isotope-labeled internal standards are often used to improve the accuracy and precision of quantification by correcting for matrix effects and variations in extraction efficiency. jefferson.edubiorxiv.org | Use of ¹³C-labeled internal standards for accurate quantification of acetyl-CoA. biorxiv.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Acyl-CoAs
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool for the analysis of acyl-CoAs, although it typically requires derivatization to increase the volatility of these non-volatile compounds. nih.govwikipedia.org One established method involves the aminolysis of acyl-CoA thioesters with glycine, followed by esterification to produce N-acylglycinates, which are then amenable to GC-MS analysis. nih.gov This approach has been shown to be applicable to α,β-unsaturated acyl-CoA derivatives, making it suitable for the analysis of compounds like this compound. nih.gov
GC-MS offers high chromatographic resolution and sensitive detection, particularly with techniques like negative chemical ionization. nih.gov It has been successfully used to quantify intermediates in fatty acid oxidation. nih.gov While less common for direct this compound analysis compared to LC-MS, GC-MS can be a valuable tool, especially for targeted analysis of specific derivatized forms or for analyzing related volatile metabolites. researchgate.netbmj.comdur.ac.uk
High-Performance Liquid Chromatography (HPLC) with UV Detection for Separation and Quantification
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used and robust method for the separation and quantification of this compound and other acyl-CoAs. nih.govfrontiersin.orgnih.govnih.gov This technique relies on the strong UV absorbance of the adenine (B156593) moiety in the coenzyme A molecule, typically around 260 nm. nih.gov
HPLC-UV methods are valued for their simplicity, reliability, and cost-effectiveness. nih.govnih.gov They can achieve good separation of various acyl-CoAs using reversed-phase columns and gradient elution. nih.govnih.govresearchgate.net The sensitivity of modern HPLC-UV systems allows for the detection of CoA and acetyl-CoA at low picomole levels, making it suitable for analyzing these compounds in various biological samples, including cell cultures and tissues. nih.govnih.gov For instance, a sensitive HPLC-UV method was developed for the simultaneous determination of CoA and acetyl-CoA in cultured cells and various rodent tissues, with limits of detection significantly lower than previously reported methods. nih.govnih.gov
Table 2: Comparison of HPLC-UV and LC-MS/MS for Acyl-CoA Analysis
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. nih.gov | Separation by chromatography, detection by mass-to-charge ratio. mdpi.com |
| Specificity | Lower, relies on chromatographic retention time and UV spectrum. nih.gov | Higher, provides structural information from fragmentation patterns. mdpi.com |
| Sensitivity | Generally lower, in the picomole range. nih.govnih.gov | Generally higher, can reach the femtomole range. mdpi.com |
| Cost & Complexity | Lower cost, simpler instrumentation. nih.govnih.gov | Higher cost, more complex instrumentation and data analysis. mdpi.com |
| Application | Routine quantification of known acyl-CoAs. nih.govnih.gov | Comprehensive profiling, identification of unknown acyl-CoAs. mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. researchgate.net For this compound, ¹H NMR can be used to confirm its structure and to study metabolic pathways in which it is an intermediate. mimedb.org By using ¹³C-labeled substrates, NMR can trace the flow of carbon atoms through a metabolic pathway, providing insights into metabolic flux. researchgate.net
NMR has been instrumental in elucidating the pathways of propionate (B1217596) formation, where this compound is a key intermediate. researchgate.net For example, ¹³C-NMR studies have helped to distinguish between the this compound and methylmalonyl-CoA pathways for propionate production in various bacteria. researchgate.net While NMR is generally less sensitive than mass spectrometry-based methods, its ability to provide detailed structural and dynamic information makes it an invaluable tool for mechanistic studies of this compound metabolism. mdpi.com
Enzymatic Assays for Kinetic and Mechanistic Characterization of this compound Pathways
Enzymatic assays are fundamental for characterizing the enzymes involved in this compound metabolism. These assays allow for the determination of key kinetic parameters such as Kₘ and Vₘₐₓ, as well as for studying enzyme mechanisms and inhibition.
Spectrophotometric and Fluorometric Coupled Enzyme Assays
Spectrophotometric and fluorometric assays are commonly used to measure the activity of enzymes that produce or consume this compound. nih.govasm.orgnih.gov These assays are often "coupled," meaning the reaction of interest is linked to a second reaction that produces a change in absorbance or fluorescence. nih.govasm.orgnih.gov
A common approach for enzymes that reduce this compound is to monitor the oxidation of NADPH or NADH, which results in a decrease in absorbance at 340 nm or 365 nm. nih.govasm.orgnih.gov This method has been used to characterize this compound reductases from various organisms. nih.govasm.org For example, the activity of this compound reductase from Rhodobacter sphaeroides was measured by following the this compound-dependent oxidation of NADPH spectrophotometrically. nih.gov
Fluorometric assays offer higher sensitivity than spectrophotometric assays and are particularly useful for measuring low enzyme activities or for high-throughput screening. affiassay.comabcam.comscielo.bracs.orgsigmaaldrich.comaatbio.com These assays can be designed to measure the production of a fluorescent product or the consumption of a fluorescent substrate. affiassay.comabcam.comaatbio.com For instance, fluorometric assay kits are commercially available for measuring the activity of acyl-CoA synthetases, which can be adapted for studying enzymes that produce this compound. affiassay.comabcam.com These kits often involve a series of coupled enzymatic reactions that ultimately generate a highly fluorescent product. affiassay.comabcam.com
Table 3: Examples of Coupled Enzyme Assays for this compound Metabolism
| Enzyme | Assay Principle | Detection Method | Reference |
| This compound Reductase | Coupled to NADPH oxidation | Spectrophotometry (decrease in absorbance at 365 nm) | nih.govasm.org |
| 3-Hydroxypropionyl-CoA Dehydratase | Coupled to this compound reduction by this compound reductase and NADPH oxidation | Spectrophotometry (decrease in absorbance at 365 nm) | asm.org |
| Acyl-CoA Synthetase | Coupled to a series of enzymatic reactions producing a fluorescent product | Fluorometry (increase in fluorescence) | affiassay.comabcam.com |
| Angiotensin Converting Enzyme (ACE) | Uses a synthetic substrate, N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly, which changes absorbance upon cleavage | Spectrophotometry | sigmaaldrich.com |
Radiometric and Isotopic Tracing Techniques (e.g., ¹³C-labeling)
Isotopic tracing is a powerful technique for mapping metabolic pathways and quantifying the flow of atoms through them (i.e., flux). By supplying cells with substrates enriched with stable isotopes like ¹³C, researchers can track the metabolic fate of the labeled atoms as they are incorporated into downstream metabolites, including this compound and its products.
In studies of propionate metabolism, ¹³C-labeled propionate has been used to differentiate between various metabolic routes. nih.gov For example, using [1,2-¹³C₂]propionate allows researchers to distinguish between the methylmalonyl-CoA pathway and the methylcitrate pathway for propionate utilization in Escherichia coli. nih.gov The specific patterns of ¹³C incorporation into downstream molecules like glutamate (B1630785) and succinate (B1194679) reveal the activity of each pathway. nih.gov Similarly, in vivo ¹³C nuclear magnetic resonance (NMR) has been employed to follow the metabolism of [3-¹³C]propionate in activated sludge. researchgate.net This revealed that propionate was converted to polyhydroxyalkanoates (PHA), and the specific labeling pattern in the resulting hydroxyvalerate monomers provided solid evidence for the anaerobic conversion of propionyl-CoA to acetyl-CoA via succinyl-CoA. researchgate.net
Isotopic labeling is also crucial for confirming the function of specific metabolic cycles. In the hyperthermophilic archaeon Metallosphaera sedula, which uses the 3-hydroxypropionate (B73278)/4-hydroxybutyrate cycle for carbon fixation, labeling studies with [1,4-¹³C₂]succinate were used to verify the proposed pathway. asm.org The observed ¹³C enrichment patterns in protein-derived amino acids were consistent with a metabolic scheme where acetyl-CoA is converted via 3-hydroxypropionate and this compound to succinyl-CoA. asm.org
Competition experiments using isotopic labeling can elucidate the mechanisms of multienzyme complexes. In one study, the propionyl-CoA synthase (PCS) complex was incubated with unlabeled 3-hydroxypropionate and either ¹³C-labeled 3-hydroxypropionyl-CoA or ¹³C-labeled this compound. researchgate.net The results showed that very little propionyl-CoA was produced from the exogenous ¹³C-labeled 3-hydroxypropionyl-CoA, while a significant portion was formed from the exogenous ¹³C-labeled this compound, demonstrating that the reactive this compound intermediate is largely sequestered within the enzyme complex. researchgate.net
| Isotopic Tracer | Organism/System | Key Finding | Reference(s) |
| [1,2-¹³C₂]propionate | Escherichia coli | Differentiated flux through the methylmalonyl-CoA and methylcitrate pathways for propionate metabolism. | nih.gov |
| [3-¹³C]propionate | Activated Sludge | Confirmed anaerobic conversion of propionyl-CoA to acetyl-CoA via succinyl-CoA during PHA synthesis. | researchgate.net |
| [1,4-¹³C₂]succinate | Metallosphaera sedula | Verified the operation of the 3-hydroxypropionate/4-hydroxybutyrate cycle, which involves an this compound intermediate. | asm.org |
| ¹³C-labeled this compound | In vitro enzyme assay | Demonstrated sequestration of the this compound intermediate within the propionyl-CoA synthase complex. | researchgate.net |
Genetic Engineering and Molecular Biology Approaches in this compound Research
Genetic engineering provides powerful tools to manipulate metabolic pathways at the gene level, enabling researchers to probe the function of specific enzymes and elucidate the structure of metabolic networks involving this compound.
Gene Knockout, Knockdown, and Overexpression for Pathway Elucidation
Manipulating the expression levels of genes encoding enzymes in this compound pathways is a cornerstone of metabolic research. By deleting, suppressing, or overexpressing specific genes, scientists can observe the resulting metabolic and phenotypic changes to infer gene function.
Gene Knockout/Deletion: Creating knockout mutants by deleting a specific gene is a common strategy to determine its necessity for a particular metabolic function. For instance, to engineer Cupriavidus necator H16 to prevent it from consuming 3-hydroxypropionate (3-HP), researchers created a triple knockout mutant of the mmsA genes, which encode malonate semialdehyde dehydrogenases. nih.gov This modification successfully abolished the organism's ability to break down 3-HP. nih.gov In another study, deleting the ygfH and prpC genes in E. coli, which are involved in competing pathways for propionyl-CoA, resulted in a significant improvement in the production of 3-HP, a process that proceeds via an this compound intermediate. semanticscholar.orgplos.org Similarly, studies in human cell lines with a knockout of the ECHS1 gene, which encodes short-chain enoyl-CoA hydratase, have been used to investigate the pathological consequences of accumulating toxic metabolites like methacrylyl-CoA and this compound. nih.govresearchgate.net
Gene Overexpression: Overexpression involves increasing the number of copies or the transcription rate of a gene to boost the activity of a specific enzyme. This is often used to enhance the metabolic flux towards a desired product. In an effort to produce 3-HP in E. coli, researchers overexpressed three key enzymes: propionyl-CoA:succinate-CoA transferase (PCT), propionyl-CoA dehydrogenase (PACD), and 3-hydroxypropionyl-CoA dehydratase (HPCD). semanticscholar.orgplos.org The co-expression of these enzymes, which catalyze the conversion of propionate to 3-HP via propionyl-CoA and this compound, improved the 3-HP titer by six-fold, demonstrating that boosting these enzymatic steps can overcome metabolic bottlenecks. semanticscholar.orgplos.org
| Genetic Strategy | Gene(s) Targeted | Organism | Purpose/Key Finding | Reference(s) |
| Gene Knockout | ygfH, prpC | Escherichia coli | Disrupted competing pathways to increase flux towards 3-HP via this compound, improving the final titer. | semanticscholar.orgplos.org |
| Gene Knockout | ECHS1 | Human Cell Lines | Studied the metabolic impact of ECHS1 deficiency, including the accumulation of this compound. | nih.govresearchgate.net |
| Gene Knockout | acuI | Escherichia coli | Created an acrylate-hypersensitive mutant to screen for novel genes that could detoxify this compound. | researchgate.netnih.gov |
| Gene Overexpression | pacd, pct, hpcd | Escherichia coli | Strengthened the metabolic pathway from propionate to 3-HP, increasing the product yield significantly. | semanticscholar.orgplos.org |
| Gene Overexpression | Acyl-CoA thioesterase 8 (ACOT8) | Mucor circinelloides | Increased the accumulation of total fatty acids by hydrolyzing acyl-CoAs. | mdpi.com |
CRISPR-Cas Systems for Targeted Manipulation of this compound Metabolism
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) protein systems have revolutionized genome editing, offering unprecedented precision and efficiency. nih.gov These tools can be programmed with a guide RNA (gRNA) to create a double-strand break at a specific genomic location, which can then be repaired to create insertions, deletions, or other modifications. innovativegenomics.orgsigmaaldrich.com
In the context of this compound metabolism, CRISPR-Cas9 has been used to generate knockout cell lines to study metabolic disorders. For example, HEK-293 cell lines with knockouts of genes like ACADSB or ECHS1 were created to investigate disorders of valine and isoleucine metabolism, where toxic metabolites such as this compound can accumulate. nih.gov This technology allows for the precise deletion of target genes with high efficiency, sometimes reaching 100% for single-gene deletions in bacteria. mdpi.com
Beyond simple knockouts, CRISPR systems can be adapted for more complex manipulations. Catalytically "dead" Cas9 (dCas9), which can bind to DNA but not cut it, can be used for transcriptional regulation (CRISPR interference or CRISPRi). mdpi.com By targeting dCas9 to a gene's promoter, it can block transcription and effectively silence the gene without altering the DNA sequence. mdpi.com This is particularly useful for studying essential genes or for multiplex gene regulation to re-route metabolic flux. The accuracy and versatility of CRISPR-Cas systems enable metabolic engineers to make extensive, marker-free genome-scale alterations, optimizing pathways more effectively than ever before. nih.gov This has been applied to a wide range of bacteria used as industrial cell factories, including Escherichia coli, Clostridium, and Streptomyces. mdpi.com
Functional Metagenomics for Discovery of Novel this compound Enzymes
Functional metagenomics is a powerful, sequence-agnostic approach for discovering novel enzymes from the vast genetic pool of uncultivable microorganisms in the environment. mpg.de This technique involves extracting environmental DNA (eDNA), cloning it into a suitable laboratory host (like E. coli), and then screening the resulting library for a specific function. researchgate.netmpg.de
This approach has been successfully used to identify new enzymes that can detoxify acrylate (B77674), a compound that inhibits bacterial growth primarily through its conversion to the highly reactive electrophile this compound. researchgate.netnih.govplos.org In one seminal study, researchers screened metagenomic libraries for genes that could rescue an E. coli mutant that was hypersensitive to acrylate because it lacked the gene acuI (an this compound reductase). researchgate.netnih.gov This functional screen led to the discovery of two classes of genes that conferred acrylate resistance:
Novel AcuI-like enzymes: The majority of the identified genes encoded enzymes that were functionally similar to AcuI but had significant sequence divergence, expanding the known diversity of this compound reductases. researchgate.netnih.gov
A novel enzyme family: One metagenomic gene, named arkA, was found to encode an enoyl-acyl carrier protein reductase, demonstrating that entirely different enzyme families can perform a similar detoxification function, likely by reducing the toxic this compound intermediate. researchgate.netnih.gov
A similar functional screening of a genomic library from Novosphingobium, which lacks acuI, identified two other genes, vutD and vutE, that together conferred acrylate resistance. researchgate.netnih.gov These genes are involved in valine catabolism, a pathway that also involves a toxic thioester intermediate, methacrylyl-CoA. researchgate.net These discoveries highlight the power of functional metagenomics to uncover novel biocatalysts and detoxification mechanisms related to this compound metabolism without prior sequence information. researchgate.netplos.org
Bioinformatics and Computational Modeling for this compound Systems Biology
Computational modeling has become an indispensable tool in systems biology for understanding the complex interactions within cellular networks. nih.gov These approaches allow for the integration of genomic, transcriptomic, and metabolomic data to simulate and predict cellular behavior, providing a system-level perspective on the role of this compound.
Metabolic Network Reconstruction and Flux Balance Analysis (FBA)
Genome-scale metabolic models (GEMs) are mathematical representations of the entire set of metabolic reactions occurring in an organism. nih.gov The reconstruction process begins with the organism's annotated genome, from which enzyme-catalyzed reactions are compiled into a comprehensive network. nih.govresearchgate.net This network is then manually curated to fill gaps and ensure accuracy, resulting in a model that can be used for computational analysis. biorxiv.org
Flux Balance Analysis (FBA) is a constraint-based modeling technique used to predict the flow of metabolites (fluxes) through a GEM. google.com By defining an objective function, such as the maximization of biomass production or the synthesis of a specific compound, FBA can calculate the optimal distribution of fluxes throughout the network. mdpi.com
Molecular Dynamics Simulations of this compound Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the intricate and dynamic interactions between this compound and its associated enzymes at an atomic resolution. frontiersin.org These in-silico experiments allow researchers to observe and quantify phenomena such as conformational changes, binding affinities, and catalytic events that are often challenging to capture with purely experimental methods. frontiersin.orgnih.gov
MD simulations can model the binding of this compound into an enzyme's active site, revealing the critical amino acid residues responsible for substrate recognition and the precise nature of the forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. iium.edu.my For example, simulations can track the movement of the acyl chain of a CoA thioester as it enters the hydrophobic binding pocket of an enzyme. nih.gov This provides a detailed, dynamic picture that complements static structural data. nih.gov By calculating parameters like the binding free energy, scientists can quantitatively assess the strength of the enzyme-substrate interaction. nih.gov
Furthermore, these simulations are instrumental in elucidating reaction mechanisms. They can map the energetic landscape of a reaction, identifying transition states and reaction intermediates. This level of detail is crucial for understanding how enzymes catalyze the conversion of this compound, for instance, in its reduction to propionyl-CoA or its carboxylation to methylmalonyl-CoA. acs.orgpnas.org The insights gained are invaluable for efforts in enzyme engineering and the rational design of specific inhibitors.
| Parameter | Description | Significance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein backbone atoms over time from a reference structure. | Indicates the structural stability and equilibrium of the enzyme-substrate complex during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual amino acid residues around their average positions. | Identifies flexible and rigid regions of the enzyme, often highlighting the active site or allosteric sites involved in binding. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides information on the overall compactness and folding state of the protein-ligand complex. |
| Hydrogen Bonds | The number and persistence of hydrogen bonds between the substrate (this compound) and the enzyme. | Key determinant of binding specificity and stability of the enzyme-substrate complex. iium.edu.my |
| Binding Free Energy | The calculated free energy change that occurs upon the binding of this compound to the enzyme. | Quantifies the binding affinity, allowing for comparison between different substrates or enzyme variants. |
Omics Data Integration (Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Pathway Mapping
A systems-level understanding of this compound's role in metabolism is achieved through the integration of multiple "omics" datasets. bmbreports.orgplos.org This multi-omics approach combines information from different molecular layers to construct a holistic view of how metabolic pathways involving this compound are structured and regulated. metwarebio.commdpi.com
Genomics: This provides the foundational blueprint by identifying the genes that encode the enzymes involved in this compound metabolism, such as those in the 3-hydroxypropionate/4-hydroxybutyrate cycle. asm.orgnih.gov Comparative genomics can then be used to study the evolution and conservation of these pathways across different organisms. asm.org
Transcriptomics: By analyzing the complete set of RNA transcripts using techniques like RNA-Seq, researchers can determine which genes related to this compound pathways are actively being expressed under specific conditions. bmbreports.orgnih.gov This reveals the regulatory response of the cell to various stimuli, indicating which pathways are being turned on or off. researchgate.net
Proteomics: Focusing on the entire set of proteins, proteomics quantifies the abundance of enzymes directly involved in this compound conversion. nih.gov This is a more direct measure of catalytic potential than transcriptomics, as it accounts for post-transcriptional and translational regulation. nih.gov
Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites, including this compound and its precursors and products. nih.govresearchgate.net Metabolomics provides a direct snapshot of the metabolic state and pathway activity, allowing for the quantification of metabolite concentrations and fluxes. bmbreports.orgnih.gov
Integrating these data layers allows researchers to build robust models of metabolic networks. frontlinegenomics.com For instance, a gene identified through genomics can be shown to be upregulated at the transcript level via transcriptomics, confirmed to be present as an active enzyme by proteomics, and its function validated by the detection of its product, this compound, through metabolomics. researchgate.net This integrated analysis is powerful for discovering novel pathway functions, identifying metabolic bottlenecks, and guiding metabolic engineering efforts. nih.gov
| Omics Level | Technology Examples | Information Gained |
|---|---|---|
| Genomics | Next-Generation Sequencing (NGS), Genome-Wide Association Studies (GWAS) | Identifies genes encoding enzymes and regulatory proteins in this compound pathways. nih.gov |
| Transcriptomics | RNA-Sequencing (RNA-Seq), Microarrays | Quantifies gene expression levels to understand the regulation and cellular response of these pathways. bmbreports.org |
| Proteomics | Mass Spectrometry (MS)-based proteomics (e.g., LC-MS/MS), 2D-PAGE | Measures the abundance of enzymes and detects post-translational modifications that regulate their activity. nih.gov |
| Metabolomics | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the concentrations of this compound and other related metabolites, providing a direct readout of pathway activity. bmbreports.orgnih.gov |
Future Perspectives and Emerging Avenues in Acryloyl Coa Research
Discovery of Uncharted Acryloyl-CoA Dependent Pathways in Extreme Environments and Uncultured Microbes
The vast majority of microbial life remains uncultured, representing a massive, untapped reservoir of novel biochemistry. Metagenomic and genomic screening efforts are beginning to shed light on this compound metabolism within these organisms, particularly those from extreme environments. researchgate.net Genome-resolved metagenomics of bioreactors has revealed the genetic potential for this compound pathways in a variety of uncultured bacteria. researchgate.netd-nb.info These findings suggest that microbial communities in environments like anaerobic digesters harbor unique metabolic capabilities for processing compounds via this compound. researchgate.net
Research has identified novel enzymes that confer resistance to acrylate (B77674), a toxic compound that likely exerts its effects through conversion to the highly reactive this compound. researchgate.net The discovery of genes such as arkA from metagenomic libraries, which is predicted to encode an enoyl-acyl carrier protein reductase, points to detoxification mechanisms beyond the well-known AcuI (acrylyl-CoA reductase) system. researchgate.net Furthermore, the identification of this compound pathway genes in bacteria not typically exposed to high levels of acrylate suggests that these pathways may play broader roles in cellular metabolism, such as the catabolism of trace amounts of the compound. researchgate.net
The study of extremophiles, such as the archaeon Metallosphaera sedula, which thrives in hot, acidic environments, has provided components for novel pathway reconstructions involving this compound. oup.comresearchgate.net By exploring these unique biological niches, from deep-sea vents to subterranean sediments, researchers anticipate uncovering a wider diversity of enzymes and entire metabolic networks centered around this key thioester, offering new catalysts and blueprints for bioengineering. d-nb.inforesearchgate.netmit.edu
Table 1: Examples of this compound Related Enzymes from Diverse Microbial Sources
| Enzyme/Gene | Function | Organism/Source | Significance |
|---|---|---|---|
| AcuI (YhdH) | Acrylyl-CoA reductase (detoxification) | Escherichia coli, Sinorhizobium, Novosphingobium | Confers resistance to acrylate by converting toxic this compound to Propionyl-CoA. researchgate.net |
| ArkA | Predicted enoyl-acyl carrier protein reductase | Metagenomic library (related to Bacillus) | A novel enzyme conferring acrylate resistance, likely by acting on this compound. researchgate.net |
| VutD/VutE | Unknown (together confer acrylate resistance) | Novosphingobium | A novel two-gene system for acrylate resistance, independent of AcuI and ArkA. researchgate.net |
Harnessing this compound Biochemistry for Advanced Synthetic Biology Applications
This compound is a critical node for the bio-production of valuable chemicals. Synthetic biology is actively harnessing its reactivity to engineer microbes for the synthesis of compounds like acrylic acid and propionic acid from renewable feedstocks. oup.comigem.org One major achievement is the construction of synthetic pathways in host organisms like E. coli. For instance, by expressing a suite of enzymes from Metallosphaera sedula, researchers have successfully produced acrylic acid and propionic acid from glucose, routing metabolism through an this compound intermediate. oup.com The engineered strain for propionic acid production yielded 1430 ± 30 mg/L. oup.com
Another innovative approach involves the design of entirely new-to-nature CO2-fixation pathways. The HydrOxyPropionyl-CoA/Acrylyl-CoA (HOPAC) cycle is a prime example. researchgate.net Designed through metabolic retrosynthesis, this cycle is built around the highly efficient reductive carboxylation of this compound and has been shown to be more ATP-efficient than some natural cycles. mdpi.com The in vitro assembly of the HOPAC cycle, comprising 11 enzymes from six different organisms, demonstrates the power of synthetic biology to create novel carbon fixation routes with potential applications in converting CO2 into valuable chemicals. researchgate.net
Furthermore, this compound is a precursor for more complex molecules. A constructed 3-hydroxypropionate (B73278) cycle in E. coli, which uses an this compound reductase, generates propionyl-CoA. mdpi.com This intermediate is a crucial building block for the biosynthesis of valuable polyketides, including macrolides. mdpi.com These efforts highlight a key strategy in metabolic engineering: using this compound as a central, controllable junction to channel carbon flux from central metabolism toward desired bioproducts. researchgate.net
Development of Novel Enzymatic Biocatalysts Utilizing this compound Intermediates
The development of novel biocatalysts is central to advancing this compound-based biotechnologies. A key area of research is the discovery and engineering of enzymes with improved or entirely new functionalities. For example, researchers have screened various acyl-CoA hydrolases to find the most efficient enzyme for converting this compound to acrylic acid, identifying YciA from E. coli as a superior candidate. researchgate.net
A particularly groundbreaking strategy involves "awakening" latent functions in existing enzymes. nih.gov Scientists have used bioinformatics and rational design to uncover and enhance a "sleeping carboxylase function" in enzymes like Acrylyl-CoA reductase. nih.gov By making specific mutations to the enzyme's active site, they successfully engineered these reductases into carboxylases, creating novel CO2-fixing biocatalysts with kinetic parameters comparable to their natural counterparts. nih.gov This approach not only provides new tools for biotechnology but also offers insights into the natural evolution of such enzymes. nih.gov
The alteration of enzyme properties, such as cofactor specificity, is another important frontier. Researchers have used site-directed mutagenesis to create variants of Acrylyl-CoA reductase from E. coli with a preference for either NADH or NADPH, allowing for better integration of the enzyme into different engineered metabolic networks. researchgate.net The discovery of entirely new enzymes through screening metagenomic libraries also continues to expand the biocatalytic toolbox available for manipulating this compound. researchgate.net
Application of Artificial Intelligence and Machine Learning in Predicting this compound Pathway Evolution and Engineering
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for navigating the complexity of metabolic networks and accelerating the design-build-test-learn cycle in synthetic biology. mdpi.com These computational approaches can be used to predict the evolution of metabolic pathways and guide the engineering of this compound-dependent systems. mdpi.comresearchgate.net For instance, ML-guided workflows have been employed to optimize the output of the synthetically designed HOPAC cycle. researchgate.net
AI can guide the discovery of new metabolic pathways, enzymes, and even optimal microbial strains for specific bioconversion tasks. mdpi.com In the context of this compound, ML models can analyze vast genomic and metagenomic datasets to identify novel enzyme candidates or predict the function of uncharacterized genes found in extremophiles and uncultured microbes. researchgate.net Furthermore, computational modeling is a vital tool for rationalizing synthesis pathways and predicting the properties of resulting biopolymers, which can significantly reduce the need for costly and time-consuming trial-and-error experiments. researchgate.net
Specific AI techniques, such as those involving abductive and inductive reasoning, have been used to model the effects of toxins on metabolic networks, with reactions involving this compound serving as case studies. github.ioic.ac.uk This demonstrates the potential of AI to predict how engineered pathways might behave under various conditions and to identify potential bottlenecks or points of failure, such as enzyme inhibition. github.io
Challenges and Opportunities in this compound Research: Bridging Fundamental Insights with Applied Innovations
Despite significant progress, challenges remain in harnessing the full potential of this compound metabolism. A primary hurdle is the inherent toxicity and reactivity of this compound itself, which can inhibit cell growth and limit product yields. researchgate.net Overcoming this requires robust detoxification systems or the fine-tuning of metabolic flux to prevent its accumulation. researchgate.netresearchgate.net Another significant challenge is the low productivity of many engineered pathways. For example, early attempts to produce acrylic acid via a 3-hydroxypropionic acid route suffered from very low yields, highlighting issues with low enzymatic activity and the creation of metabolic imbalances. researchgate.netmdpi.com
However, these challenges present clear opportunities for innovation. The need to manage this compound toxicity drives the discovery of novel detoxification enzymes, which can then be used as tools in other synthetic biology applications. researchgate.net The challenge of low productivity spurs research into enzyme engineering, pathway optimization, and the development of more robust microbial chassis. mdpi.com
The greatest opportunity lies in bridging fundamental discoveries with applied outcomes. The exploration of this compound pathways in uncultured microbes and extremophiles provides a treasure trove of novel enzymes and metabolic strategies. researchgate.netd-nb.info Integrating these discoveries into engineered systems using the predictive power of AI and the precision of synthetic biology will be key. mdpi.com This synergy will enable the development of more efficient and sustainable biomanufacturing processes for a wide range of chemicals, moving from fundamental understanding to impactful, real-world innovations.
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting and quantifying acryloyl-CoA in cellular extracts?
- Methodology : Utilize High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. For structural confirmation, nuclear magnetic resonance (NMR) can resolve double-bond geometry (e.g., this compound’s α,β-unsaturated thioester) .
- Experimental Design : Include internal standards (e.g., isotopically labeled this compound) to correct for matrix effects. Validate with spike-recovery experiments in biological matrices.
Q. How can researchers design experiments to study this compound’s role in propionate metabolism?
- Approach : Use isotopic tracing (e.g., ¹³C-labeled propionate) to track this compound flux in microbial or mammalian systems. Combine with gene knockout models (e.g., acuI deletion) to assess pathway dependency .
- Data Interpretation : Quantify intermediates (e.g., propionyl-CoA, acrylate) via LC-MS and correlate with enzyme activity assays (e.g., AcuI reductase kinetics) .
Q. What are the best practices for ensuring data accuracy in this compound-related studies?
- Guidelines : Follow ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate). For enzymatic assays, include negative controls (e.g., heat-inactivated enzymes) and triplicate measurements .
Advanced Research Questions
Q. How can structural insights from AcuI-NADPH complexes inform enzyme engineering for this compound reduction?
- Structural Analysis : Use X-ray crystallography (e.g., PDB ID: 5GXE) to identify NADPH-binding motifs and catalytic residues (e.g., His292 in AcuI). Perform site-directed mutagenesis to validate functional domains .
- Computational Modeling : Employ molecular dynamics simulations to predict substrate docking and cofactor interactions. Compare with homologs (e.g., Ruegeria pomeroyi AcuI) to identify conserved mechanisms .
Q. What strategies resolve contradictions in this compound’s substrate specificity across studies?
- Case Example : Some studies report this compound as a toxic metabolite in ECHS1 deficiency, while others highlight its role in DMSP catabolism. Address discrepancies by:
- Contextual Analysis : Verify tissue/cell-specific expression of enzymes (e.g., ACADSB vs. acuI) .
- Pathway Reconstitution : Test substrate promiscuity in vitro using purified enzymes (e.g., SBCAD inhibition assays) .
Q. How can multi-omics data integrate this compound’s metabolic roles into broader pathway networks?
- Multi-Omics Workflow :
Transcriptomics : Identify co-expressed genes (e.g., acuI with propionate metabolism genes) .
Metabolomics : Map this compound levels under varying carbon sources (e.g., valine vs. isoleucine) .
Flux Balance Analysis : Model carbon flux through this compound nodes in Psychrobacter spp. .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on this compound’s origin in propionate metabolism?
- Hypothesis Testing : Compare propionyl-CoA conversion routes (e.g., methylmalonyl-CoA vs. acrylate pathways) using ¹³C-labeled substrates. Validate via gene expression profiling (e.g., acdA vs. bphJ transcripts) .
- Table : Pathway Activity in Psychrobacter spp.
| Pathway | Key Enzyme | mRNA/DNA Ratio | Activity Detected? |
|---|---|---|---|
| Methylmalonyl-CoA | acdA | >0 | Yes |
| Acrylate | LK433 | 0 | No |
Experimental Design and Reproducibility
Q. What controls are essential for this compound reductase activity assays?
- Critical Controls :
- Cofactor Specificity : Test NADH vs. NADPH dependency .
- Substrate Competition : Include methacrylyl-CoA to assess enzyme promiscuity .
- Kinetic Parameters : Calculate Km and Vmax under varying pH/temperature .
Literature and Hypothesis Development
Q. How to formulate research hypotheses on this compound’s regulatory roles in microbial consortia?
- Framework :
Literature Synthesis : Cross-reference metabolic studies (e.g., DMSP degradation ) with toxicology reports (e.g., ECHS1 deficiency ).
Gap Identification : Highlight underexplored intersections (e.g., this compound in sulfur cycles vs. human pathologies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
